1-(3,6-dichloro-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol benzoate

Description

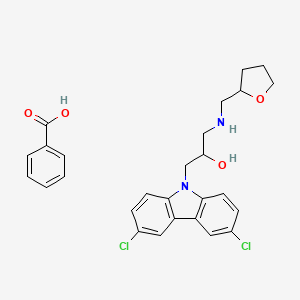

This compound is a carbazole derivative featuring a 3,6-dichloro substitution on the carbazole core, a tetrahydrofuran (THF)-methylamino side chain at the propan-2-ol position, and a benzoate counterion. Carbazole derivatives are widely studied for their pharmacological properties, including antitumor, antioxidant, and antimicrobial activities.

Properties

IUPAC Name |

benzoic acid;1-(3,6-dichlorocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O2.C7H6O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16;8-7(9)6-4-2-1-3-5-6/h3-6,8-9,15-16,23,25H,1-2,7,10-12H2;1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAREETWBVOWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol benzoate , identified by the chemical formula and CAS number 3129553, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a carbazole moiety, which is known for its diverse biological activities. The presence of the dichloro substituents and the tetrahydrofuran group contributes to its chemical reactivity and interaction with biological targets.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.31 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds with carbazole structures often interact with various biological pathways, including:

- Antioxidant Activity : The carbazole moiety can scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation.

- Receptor Modulation : There is potential for interaction with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of carbazole derivatives, including our compound of interest. It was found that these compounds exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Another research focused on neuroprotective properties, where the compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of this compound has been assessed through various in vitro and in vivo studies:

- Anti-inflammatory Activity : The compound showed a reduction in inflammatory markers in animal models.

- Analgesic Properties : Analgesic effects were noted in pain models, indicating potential for pain management therapies.

Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile. Preliminary toxicological studies indicate that high doses may lead to adverse effects, necessitating further investigation into safe dosage ranges.

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Mild toxicity observed at high doses |

| Chronic Exposure | No significant long-term effects reported |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Q & A

Q. Challenges & Solutions :

- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) is critical due to polar byproducts. Preparative HPLC may enhance purity for biological assays .

- Yield Optimization : Low yields in esterification can be addressed by using excess benzoyl chloride (1.2–1.5 equiv) and moisture-free conditions .

Advanced Question: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

Methodological Answer :

Contradictions often arise from:

- Metabolic Instability : Use LC-MS/MS to identify metabolites in plasma or liver microsomes. Modify the tetrahydrofuran or benzoate groups to reduce CYP450-mediated degradation .

- Poor Pharmacokinetics (PK) : Conduct PK studies in rodent models to assess bioavailability. Adjust logP via substituents (e.g., replacing chloro with methoxy) to enhance membrane permeability .

- Target Engagement : Validate target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm in vitro activity translates to in vivo systems .

Basic Question: Which spectroscopic techniques are most reliable for structural confirmation?

Q. Methodological Answer :

- NMR :

- HRMS : Exact mass analysis (e.g., [M+H]⁺) ensures molecular formula accuracy .

- IR : Detect ester C=O stretching (~1720 cm⁻¹) and secondary alcohol O-H (~3400 cm⁻¹) .

Advanced Question: How do structural analogs with halogen substitutions (Cl vs. Br) or varied side chains affect biological activity?

Methodological Answer :

Comparative studies (Table 1) reveal:

Q. Methodology :

- Synthesize analogs via parallel combinatorial chemistry.

- Test in cell-based assays (e.g., MTT for cytotoxicity) and molecular docking to correlate substituent effects with target binding .

Basic Question: What in vitro models are suitable for preliminary neuroprotective or antioxidant evaluation?

Q. Methodological Answer :

- Antioxidant Capacity :

- Neuroprotection :

Advanced Question: How can theoretical frameworks guide the design of pharmacokinetic studies?

Q. Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict absorption/distribution using logP, pKa, and protein binding data .

- QSAR Models : Corolate structural descriptors (e.g., topological polar surface area) with bioavailability to prioritize analogs .

- Mechanistic Studies : Link in vitro CYP450 inhibition data (e.g., CYP3A4) to in vivo clearance rates .

Basic Question: What are common side reactions during synthesis, and how are they mitigated?

Q. Methodological Answer :

- Ester Hydrolysis : Avoid aqueous conditions during benzoate formation; use molecular sieves for solvent drying .

- N-Alkylation Competing Reactions : Optimize stoichiometry (1:1.1 carbazole:alkylating agent) and temperature (60–80°C) .

- Byproduct Formation : Monitor reactions via TLC (Rf = 0.4–0.6 in hexane:EtOAc) and quench intermediates with ice-water .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Methodological Answer :

- CRISPR/Cas9 Knockout : Silence putative targets (e.g., kinases) in cell lines to confirm activity loss .

- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or SILAC labeling .

- In Vivo Imaging : Use fluorescently tagged analogs for biodistribution tracking in zebrafish or murine models .

Basic Question: What are the stability considerations for long-term storage of this compound?

Q. Methodological Answer :

- Storage Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability Tests :

Advanced Question: What strategies address low reproducibility in biological assays across labs?

Q. Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., ATCC-verified), serum batches, and assay kits .

- Inter-Lab Calibration : Share reference samples (e.g., a stable lot of the compound) for cross-validation .

- Data Normalization : Include internal controls (e.g., staurosporine for cytotoxicity) to adjust for plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.